5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.105862047 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
"5-(Allylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile" and related compounds are pivotal in synthetic chemistry for creating diverse heterocyclic structures. Chumachenko et al. (2014) demonstrated the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents, highlighting the compound's role in producing novel oxazole derivatives with potential therapeutic applications (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Anticancer Research
The compound's framework is used in anticancer research to synthesize derivatives with potential therapeutic effects. Kachaeva et al. (2018) synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their in vitro anticancer activities against various cancer cell lines. The study found that these derivatives exhibited significant growth inhibitory and cytostatic activities, particularly against leukemia cell lines, suggesting the compound's value in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Corrosion Inhibition
In the context of corrosion inhibition, Yadav et al. (2016) explored pyranopyrazole derivatives, including structures similar to "this compound," for protecting mild steel in HCl solution. These compounds demonstrated high inhibition efficiency, showcasing their potential as effective corrosion inhibitors (Yadav, Gope, Kumari, & Yadav, 2016).
Molecular Probes
The oxazole ring, a core part of "this compound," plays a significant role in developing fluorescent molecular probes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with modifications at positions 4 and 2 of the phenyl rings, creating fluorescent solvatochromic dyes for biological studies. These compounds exhibit strong solvent-dependent fluorescence, useful in developing sensitive fluorescent molecular probes for biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Properties
IUPAC Name |
2-(2-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-3-8-16-14-12(9-15)17-13(18-14)11-7-5-4-6-10(11)2/h3-7,16H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVXNJIJVBYXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC=C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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